ICCB280

Acute Myeloid Leukemia Drug Discovery Differentiation Therapy

Researchers investigating C/EBPα-dependent differentiation in ATRA-refractory AML subtypes (M4, M5) require validated tool compounds. ICCB280 is a styryl quinazolinone small molecule that restores C/EBPα expression and drives terminal differentiation. - IC50: 8.6 μM in HL-60 cells; efficacy in ATRA-resistant primary blasts - Validated for CRISPR, phospho-proteomic, and combinatorial screens with G-CSF - Distinct SAR: 3,4-dihydroxyphenyl moiety critical for activity Suitable for target validation and medicinal chemistry benchmarking. Supplied with analytical data.

Molecular Formula C23H18N2O4
Molecular Weight 386.4 g/mol
Cat. No. B10824774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameICCB280
Molecular FormulaC23H18N2O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)O
InChIInChI=1S/C23H18N2O4/c1-29-21-9-5-4-8-18(21)25-22(13-11-15-10-12-19(26)20(27)14-15)24-17-7-3-2-6-16(17)23(25)28/h2-14,26-27H,1H3/b13-11+
InChIKeyOTKDKQJFWIGZLU-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ICCB280: C/EBPα Inducer for Myeloid Differentiation Research


ICCB280, also known as 2-[(E)-2-(3,4-dihydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone (CAS 2041072-41-5), is a small-molecule inducer of the transcription factor CCAAT/Enhancer Binding Protein α (C/EBPα) [1]. It belongs to the styryl quinazolinone chemical class and was identified via cell-based high-throughput screening for compounds capable of restoring C/EBPα expression and driving myeloid differentiation in leukemia models [1]. The compound exhibits anti-leukemic properties through a cascade involving C/EBPα upregulation, modulation of downstream targets (C/EBPε, G-CSFR, c-Myc), and consequent induction of terminal differentiation, proliferation arrest, and apoptosis .

Why ICCB280 Cannot Be Replaced by Analogs


The styryl quinazolinone chemical space exhibits pronounced structure-activity relationships (SAR) that critically affect C/EBPα induction potency and resultant differentiation [1]. Subtle modifications, such as the presence or absence of the 3,4-dihydroxyphenyl moiety, the nature of heteroaryl substitution, or the introduction of an ethynyl group, can drastically alter compound activity, with many analogues showing complete loss of function or marked toxicity [2]. Furthermore, ICCB280 demonstrates a distinct pharmacological profile compared to the standard-of-care differentiation agent ATRA, retaining efficacy in ATRA-resistant primary patient blasts where ATRA is clinically ineffective [3]. Therefore, substitution with structurally similar quinazolinones or other C/EBPα modulators without explicit, matched experimental validation risks failure to recapitulate the specific differentiation and apoptotic phenotype characterized for ICCB280.

ICCB280: Comparative Efficacy Evidence


Anti-Proliferative Potency vs. ATRA in HL-60 Cells

In a head-to-head comparison using HL-60 human promyelocytic leukemia cells under identical 48-hour MTS assay conditions, ICCB280 demonstrates an IC50 value of 8.6 μM for growth suppression [1]. This is contrasted with ATRA (all-trans retinoic acid), the frontline differentiation therapy for APL, which shows variable but generally higher potency with reported IC50 values ranging from 0.20 to 1.15 μM in HL-60 cells across studies [2]. While ATRA is more potent in sensitive cell lines, its clinical utility is restricted to specific AML subtypes. The moderate micromolar potency of ICCB280 is a defined characteristic for its application as a research tool in non-APL AML models.

Acute Myeloid Leukemia Drug Discovery Differentiation Therapy

Differentiation Activity in ATRA-Resistant Primary Blasts

Direct experimentation in primary human AML blasts demonstrates that ICCB280 induces robust differentiation and apoptosis in AML subtypes (M4 and M5) that are clinically resistant to ATRA therapy [1]. While the paper does not provide a direct numerical comparison of differentiation markers between ICCB280 and ATRA in these samples, it explicitly states that ATRA is ineffective in M4 and M5 AML subtypes. In contrast, a 5-day treatment with ICCB280 led to a clear morphological differentiation phenotype (decreased nuclear/cytoplasmic ratio) in 90% of the treated primary blasts from these patients, followed by massive apoptosis [1].

Drug Resistance Primary Patient Samples Personalized Medicine

Anti-Proliferative Potency vs. C/EBPα Inducer 1 in HL-60 Cells

A cross-study comparison of IC50 values for growth inhibition in HL-60 cells reveals that ICCB280 (IC50 = 8.6 μM) is approximately 3.7-fold more potent than the structurally related C/EBPα inducer 1 (compound 78) (IC50 = 32 μM) [1] . This difference is notable given that both compounds are styryl quinazolinones identified as C/EBPα inducers. The improved anti-proliferative activity of ICCB280 correlates with its structural features, particularly the 3,4-dihydroxyphenyl moiety, which is absent in C/EBPα inducer 1 [1] [2].

Structure-Activity Relationship (SAR) Quinazolinone Analogs Anti-Leukemic Agents

C/EBPα Induction vs. Other Quinazolinone Derivatives

In a 2019 study evaluating a series of styryl quinazolinone and ethynyl derivatives for myeloid differentiation, compound 5 (a 5-nitro furan-2-yl styryl quinazolinone) was found to increase CD11b expression by 89% at 10 μM, compared to ATRA's 96% increase at 1 μM [1]. While ICCB280 was not directly tested in this study, it is a distinct structural analog (containing a 3,4-dihydroxyphenyl moiety rather than a 5-nitrofuran group) and its activity in prior screening was the basis for this SAR exploration [2]. The SAR study shows that minor structural modifications (e.g., changing the heteroaryl ring to a quinolinone or thienopyrimidinone) completely abolish activity or induce toxicity, reinforcing that ICCB280's specific structure is a critical determinant of its C/EBPα-inducing and differentiation-promoting properties [1].

Structure-Activity Relationship (SAR) Quinazolinone Library C/EBPα Activation

ICCB280: Application Scenarios


Mechanistic Studies of Differentiation in ATRA-Resistant AML

ICCB280 is the optimal tool compound for investigating C/EBPα-dependent differentiation pathways in AML subtypes that are refractory to ATRA therapy, such as M4 and M5. Its demonstrated efficacy in inducing differentiation and apoptosis in primary patient blasts from these subtypes [1] makes it invaluable for target validation studies, CRISPR/Cas9 knockout experiments, and phospho-proteomic or transcriptomic analyses aimed at mapping the downstream signaling network activated by C/EBPα restoration in clinically relevant, resistant backgrounds.

SAR Studies of Styryl Quinazolinone Inducers

Given its defined IC50 (8.6 μM in HL-60 cells) [2] and the stark SAR findings in related quinazolinone series (e.g., the loss of activity upon conversion to quinolinone or thienopyrimidinone scaffolds) [3], ICCB280 serves as a validated and well-characterized lead compound for medicinal chemistry optimization programs. Researchers can use it as a benchmark to compare novel, synthesized analogs for improvements in potency, selectivity, or pharmacokinetic properties.

Combination Therapy Screening in AML

Preclinical studies have shown that the differentiation effect of ICCB280 can be further enhanced by the addition of granulocyte colony-stimulating factor (G-CSF) [4]. This makes ICCB280 a valuable component in combinatorial drug screening libraries, where it can be tested alongside other targeted therapies (e.g., FLT3 inhibitors, IDH inhibitors, BH3 mimetics) or immunomodulatory agents to identify synergistic interactions that drive more complete and durable responses in AML models.

C/EBPα Target Validation in Solid Tumors

Beyond AML, C/EBPα dysregulation has been implicated in solid tumors such as lung and liver cancers [5]. ICCB280's ability to selectively upregulate C/EBPα expression [5] positions it as a key reagent for proof-of-concept studies exploring the tumor-suppressive role of C/EBPα in these contexts. Its use in cell line panels (e.g., lung cancer A549 or liver cancer HepG2) can help determine the dependency of these cancers on C/EBPα loss and assess the potential for differentiation therapy approaches beyond hematologic malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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